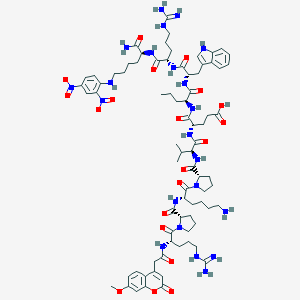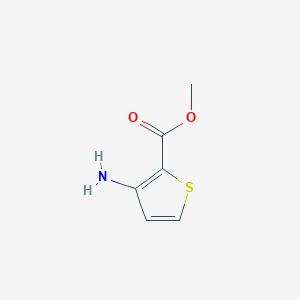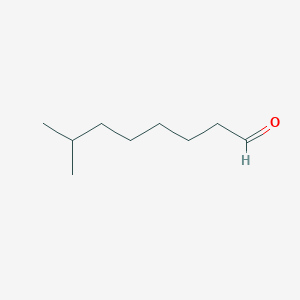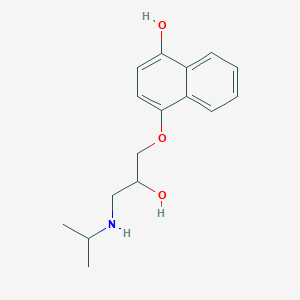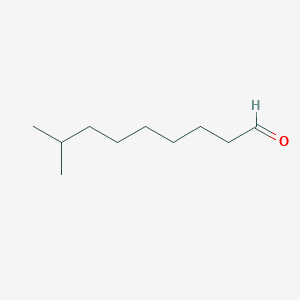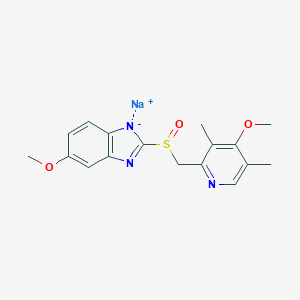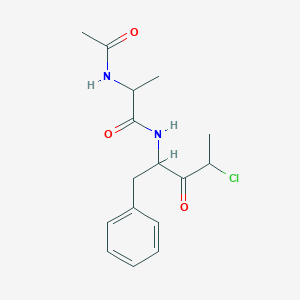
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone (Nafamostat mesilate) is a synthetic serine protease inhibitor that has been widely used in various research applications. It was first synthesized in Japan in 1979 and has been used as a therapeutic agent for various diseases such as pancreatitis, disseminated intravascular coagulation, and sepsis.
Mécanisme D'action
Nafamostat mesilate inhibits the activity of various proteases by forming a covalent bond with the active site of the protease. It has been shown to inhibit the activity of trypsin, thrombin, and kallikrein by forming a covalent bond with the active site of the protease. Nafamostat mesilate also inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB.
Effets Biochimiques Et Physiologiques
Nafamostat mesilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of various cancer cells such as pancreatic cancer, lung cancer, and breast cancer. It also inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are major contributors to various diseases. Nafamostat mesilate has also been shown to inhibit the replication of various viruses such as influenza virus, coronavirus, and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
Nafamostat mesilate has several advantages for lab experiments. It is a highly selective protease inhibitor and has been shown to have minimal toxicity in various cell lines. It is also readily available and has a relatively low cost compared to other protease inhibitors. However, there are some limitations to using Nafamostat mesilate in lab experiments. It has a short half-life in vivo, which limits its effectiveness in animal studies. It also has a low solubility in water, which can limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the use of Nafamostat mesilate in research. One potential application is in the treatment of viral infections such as COVID-19. Nafamostat mesilate has been shown to inhibit the replication of coronaviruses in vitro, and clinical trials are currently underway to evaluate its effectiveness in treating COVID-19. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis. Nafamostat mesilate has been shown to inhibit the production of inflammatory cytokines, which are major contributors to autoimmune diseases. Finally, Nafamostat mesilate has potential applications in the field of regenerative medicine. It has been shown to promote the differentiation of stem cells into various cell types, which could have implications for tissue engineering and regenerative medicine.
Conclusion:
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone (Nafamostat mesilate) is a synthetic serine protease inhibitor that has been widely used in various research applications. It has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Nafamostat mesilate in research, including the treatment of viral infections, autoimmune diseases, and regenerative medicine. Nafamostat mesilate is a promising compound with potential applications in various fields of research.
Méthodes De Synthèse
Nafamostat mesilate is synthesized by the reaction of N-acetyl-L-alanyl-L-phenylalanyl-3-chloro-4-(2,3-dihydroxypropoxy) benzoyl ethyl ketone with methanesulfonic acid. The reaction yields Nafamostat mesilate as a white crystalline powder with a molecular weight of 539.98 g/mol.
Applications De Recherche Scientifique
Nafamostat mesilate has been widely used in various research applications such as cancer research, inflammation, and viral infections. It has been shown to inhibit the activity of various proteases such as trypsin, thrombin, and kallikrein. In cancer research, Nafamostat mesilate has been used to inhibit the growth and metastasis of various cancer cells such as pancreatic cancer, lung cancer, and breast cancer. Inflammation is a major contributor to various diseases, and Nafamostat mesilate has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In viral infections, Nafamostat mesilate has been shown to inhibit the replication of various viruses such as influenza virus, coronavirus, and hepatitis C virus.
Propriétés
Numéro CAS |
157239-64-0 |
|---|---|
Nom du produit |
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone |
Formule moléculaire |
C16H21ClN2O3 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
2-acetamido-N-(4-chloro-3-oxo-1-phenylpentan-2-yl)propanamide |
InChI |
InChI=1S/C16H21ClN2O3/c1-10(17)15(21)14(9-13-7-5-4-6-8-13)19-16(22)11(2)18-12(3)20/h4-8,10-11,14H,9H2,1-3H3,(H,18,20)(H,19,22) |
Clé InChI |
YNWKVSAREQNJGP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C)Cl)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C)Cl)NC(=O)C |
Synonymes |
(L,L-(S))-stereoisomer of N-acetyl-alanyl-phenylalanyl chloroethyl ketone AcAFCEK N-Ac-Ala-Phe-CEK N-acetyl-alanyl-phenylalanyl chloroethyl ketone N-acetyl-L-alanyl-L-phenylalanyl alpha-chloroethane S-AcAFCEK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



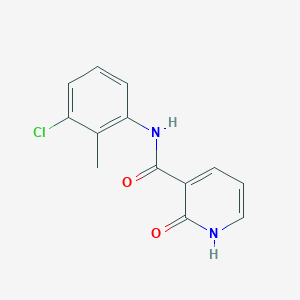
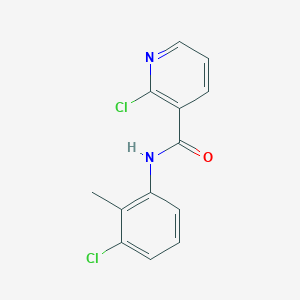
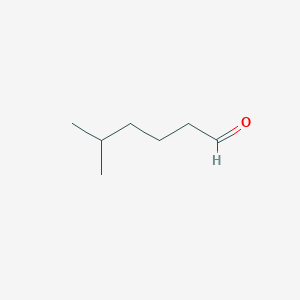
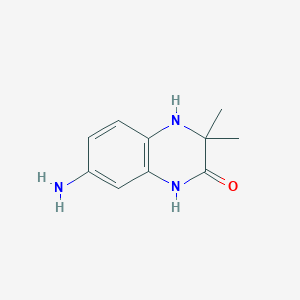
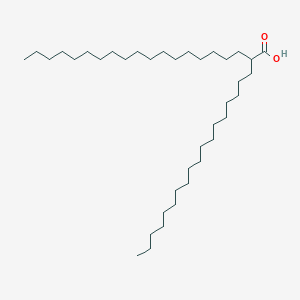
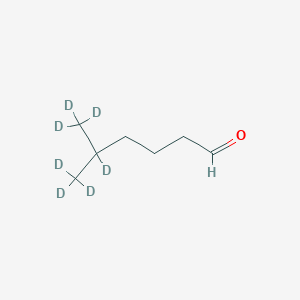
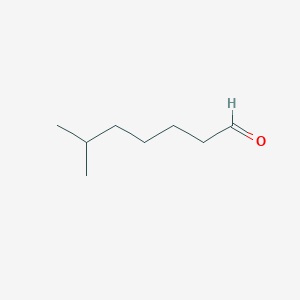
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
